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Compound of Interest

Compound Name:
1,2-Dioleoyl-sn-glycero-3-

phosphocholine

Cat. No.: B1670884 Get Quote

This in-depth technical guide provides a comprehensive overview of the area per lipid for 1,2-
dioleoyl-sn-glycero-3-phosphocholine (DOPC) in a bilayer, a critical parameter for

understanding membrane biophysics. The document is intended for researchers, scientists,

and drug development professionals, offering quantitative data, detailed experimental

methodologies, and a visual representation of the experimental workflow.

Quantitative Data Summary
The area per lipid of a DOPC bilayer is a key structural parameter that is influenced by the

experimental or computational method employed, as well as environmental conditions such as

temperature, hydration, and the presence of other molecules like cholesterol. Below is a

summary of reported values from various techniques.
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Experimental/Com
putational Method

Temperature (°C) Area per Lipid (Å²) Reference

Experimental

X-ray & Neutron

Scattering

(Simultaneous

Analysis)

30 67.4 ± 1.0 [1][2]

X-ray Scattering 30
~72.4 (re-evaluated to

be smaller)
[1]

Computational

(Molecular Dynamics)

MD Simulation

(CHARMM36)
Not Specified

68.8 (at zero

membrane tension)
[3]

MD Simulation

(CHARMM36)
Not Specified

73.5 (at 15 dyn/cm

membrane tension)
[3]

MD Simulation

(Coarse-Grained)
37 (310 K) 66 (wet), 64 (dry) [4]

MD Simulation Not Specified

Gradually decreases

with increasing

cholesterol

[5]

Experimental and Computational Protocols
The determination of the area per lipid of a DOPC bilayer relies on a variety of sophisticated

experimental and computational techniques. This section outlines the generalized protocols for

the most common methods.

X-ray Scattering
X-ray scattering is a powerful technique for determining the structure of lipid bilayers. The area

per lipid is typically derived from the analysis of the electron density profile perpendicular to the

bilayer plane.
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1. Sample Preparation:

Multilamellar Vesicles (MLVs): DOPC lipid is dissolved in an organic solvent (e.g.,

chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin

lipid film. The film is hydrated with a buffer solution and vortexed to form a suspension of

MLVs.

Oriented Bilayers: For higher resolution data, oriented samples are prepared. A common

technique is the "rock and roll method," where a solution of DOPC in an appropriate solvent

is slowly evaporated on a flat substrate (e.g., silicon wafer or mica) with gentle rocking

motion to create a stack of well-aligned bilayers.[3]

2. Data Acquisition:

The hydrated lipid sample is placed in a temperature- and humidity-controlled chamber.

A collimated beam of X-rays (typically from a synchrotron source) is directed at the sample.

The scattered X-rays are detected by a 2D detector. The scattering pattern, which consists of

a series of Bragg peaks for MLVs or diffuse scattering for oriented fluid-phase bilayers, is

recorded.

3. Data Analysis:

The raw scattering data is corrected for background scattering and detector response.

For MLVs, the lamellar D-spacing (the distance between repeating bilayer units) is

determined from the positions of the Bragg peaks.

A model of the electron density profile across the bilayer is constructed. This model typically

represents different parts of the lipid molecule (headgroup, acyl chains) as Gaussian

distributions.

The model is then fit to the experimental scattering data to determine the structural

parameters, including the headgroup-to-headgroup distance (DHH) and the hydrocarbon

thickness (2DC).
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The area per lipid (AL) is calculated from the lipid volume (VL) and the bilayer thickness

using the relationship: AL = 2VL / DB, where DB is the total bilayer thickness.

Neutron Scattering
Neutron scattering is particularly useful for studying lipid bilayers due to its sensitivity to isotopic

substitution (hydrogen vs. deuterium), which allows for contrast variation experiments.

1. Sample Preparation:

Sample preparation is similar to that for X-ray scattering (MLVs or oriented bilayers).

For contrast variation studies, deuterated lipids or deuterated water (D₂O) are used. For

example, protiated DOPC can be hydrated with D₂O to enhance the scattering contrast

between the lipid and the solvent.[6][7]

2. Data Acquisition:

The sample is placed in a temperature-controlled sample holder in the path of a neutron

beam.

Small-angle neutron scattering (SANS) instruments are typically used to probe the overall

structure of the vesicles or bilayers.

The scattered neutrons are detected, and the scattering intensity as a function of the

scattering vector (q) is recorded.

3. Data Analysis:

The data is analyzed by fitting a model of the neutron scattering length density (SLD) profile

to the experimental data.

By using different D₂O/H₂O ratios in the solvent, different parts of the bilayer can be

highlighted, providing more constraints for the structural model.

Similar to X-ray scattering analysis, the area per lipid is derived from the determined bilayer

thickness and the known volume of the lipid molecule. The simultaneous analysis of both X-
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ray and neutron scattering data can provide a more accurate determination of the area per

lipid.[1][2]

Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to study the structure and dynamics of lipid

bilayers at an atomic or coarse-grained level.

1. System Setup:

A bilayer of DOPC molecules is constructed using molecular modeling software (e.g.,

CHARMM-GUI). This typically involves placing two leaflets of lipids in a simulation box.

The bilayer is solvated with a water model (e.g., TIP3P) and counter-ions are added to

neutralize the system.

The system is parameterized using a force field (e.g., CHARMM36 for all-atom simulations or

Martini for coarse-grained simulations) which defines the potential energy of the system as a

function of the atomic coordinates.

2. Simulation Protocol:

The system is first subjected to energy minimization to remove any steric clashes.

A series of equilibration steps are performed, typically under constant number of particles,

volume, and temperature (NVT ensemble), followed by equilibration under constant number

of particles, pressure, and temperature (NPT ensemble). During NPT equilibration, the

simulation box dimensions are allowed to fluctuate, enabling the bilayer to reach its

equilibrium area per lipid.

A production run is then performed for a sufficient length of time (typically hundreds of

nanoseconds to microseconds) to sample the conformational space of the system

adequately.

3. Data Analysis:

The trajectory from the production run is analyzed to calculate various structural properties.
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The area per lipid is calculated by dividing the average xy-dimensions of the simulation box

by the number of lipids in one leaflet.

Other properties such as bilayer thickness, order parameters of the acyl chains, and electron

density profiles can also be calculated and compared with experimental data for validation.

[3][8]

Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the area per lipid of a

DOPC bilayer using experimental and computational methods.
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Caption: Workflow for determining the area per lipid of a DOPC bilayer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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